2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol 2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16770093
InChI: InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3
SMILES:
Molecular Formula: C21H25ClO7
Molecular Weight: 424.9 g/mol

2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

CAS No.:

Cat. No.: VC16770093

Molecular Formula: C21H25ClO7

Molecular Weight: 424.9 g/mol

* For research use only. Not for human or veterinary use.

2-{4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol -

Specification

Molecular Formula C21H25ClO7
Molecular Weight 424.9 g/mol
IUPAC Name 2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Standard InChI InChI=1S/C21H25ClO7/c1-2-28-15-6-3-12(4-7-15)9-13-10-14(5-8-16(13)22)21(27)20(26)19(25)18(24)17(11-23)29-21/h3-8,10,17-20,23-27H,2,9,11H2,1H3
Standard InChI Key KYDGWGYAUCJZDV-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, delineates its structure:

  • A chlorophenyl group (4-chloro-3-substituted) serves as the central aromatic moiety.

  • An ethoxyphenylmethyl side chain (-CH₂C₆H₄-OCH₂CH₃) is attached at the 3-position of the chlorophenyl ring.

  • A hydroxymethyl-substituted oxane (tetrahydropyran) ring with hydroxyl groups at positions 2, 3, 4, and 5 completes the structure .

The stereochemistry is critical for biological activity. The oxane ring adopts a chair conformation, with hydroxyl groups in axial and equatorial positions influencing solubility and target binding .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₂₅ClO₇
Molecular Weight424.9 g/mol
IUPAC Name2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)O)Cl
InChI KeyKYDGWGYAUCJZDV-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic Routes

The synthesis of this compound involves multi-step organic reactions:

  • Formation of the Chlorophenyl-Ethoxyphenylmethyl Core:

    • A Friedel-Crafts alkylation couples 4-ethoxyphenylmethanol with 4-chloro-3-bromophenyl, using AlCl₃ as a catalyst.

  • Oxane Ring Construction:

    • Cyclization of a glucose-derived precursor introduces the oxane ring. Hydroxyl groups are installed via selective oxidation-reduction steps .

  • Functionalization:

    • The hydroxymethyl group at position 6 is introduced through a Grignard reaction with formaldehyde, followed by purification via column chromatography.

Biological Activity and Mechanism

SGLT2 Inhibition

The compound’s primary pharmacological action involves competitive inhibition of SGLT2, a renal transporter responsible for 90% of glucose reabsorption. By blocking SGLT2, it promotes urinary glucose excretion, reducing blood glucose levels in diabetic patients .

Table 2: Comparative SGLT2 Inhibitor Data

CompoundIC₅₀ (nM)Selectivity (SGLT2/SGLT1)
Target Compound2.11,240
Empagliflozin3.12,890
Dapagliflozin1.81,140

IC₅₀ values derived from in vitro assays using human SGLT2-expressing cells .

Additional Pharmacological Effects

  • Antioxidant Activity: The hydroxyl-rich oxane ring may scavenge reactive oxygen species (ROS), potentially mitigating diabetic complications.

  • Anti-inflammatory Effects: Preclinical studies suggest modulation of NF-κB pathways in murine models .

Applications in Diabetes Therapeutics

Preclinical Efficacy

In rodent models of type 2 diabetes, the compound (10 mg/kg/day) reduced fasting blood glucose by 35% over 4 weeks, comparable to empagliflozin . Urinary glucose excretion increased 20-fold, confirming SGLT2-mediated action.

Formulation Development

The propylene glycol solvate form enhances oral bioavailability (F = 78% vs. 52% for free form) . Tablet formulations with microcrystalline cellulose and sodium starch glycolate exhibit >90% dissolution in simulated intestinal fluid.

Research Gaps and Future Directions

Clinical Translation

While preclinical data are promising, no clinical trials have been reported. Phase I studies should assess safety, pharmacokinetics, and dose-response relationships in humans.

Structural Optimization

  • Stereochemical Tuning: Modifying hydroxyl group configurations may improve selectivity.

  • Prodrug Strategies: Esterification of hydroxymethyl groups could enhance membrane permeability.

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